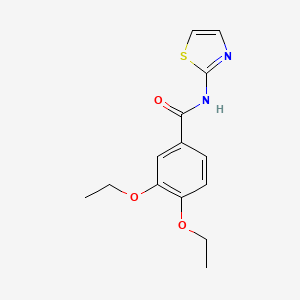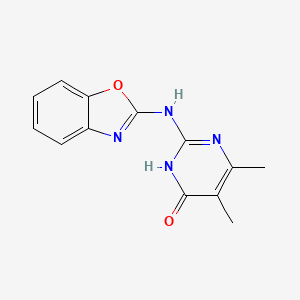![molecular formula C22H23N3O3 B11041073 3-(3-methoxyphenyl)-5-(3-methoxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11041073.png)
3-(3-methoxyphenyl)-5-(3-methoxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a phenyl group, two methoxy groups, and a propyl substituent.
- The compound’s structure suggests potential biological activity due to its aromatic and heterocyclic components.
3-(3-methoxyphenyl)-5-(3-methoxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: is a complex organic compound with a fused pyrrolopyrazole ring system.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, similar pyrrolopyrazole derivatives are often synthesized via multistep processes involving cyclization reactions.
Reaction Conditions: These may vary depending on the specific synthetic strategy employed.
Industrial Production: Unfortunately, there is limited information on large-scale industrial production methods for this compound.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: These would depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel heterocyclic systems.
Biology: It could serve as a potential lead compound for drug discovery due to its structural features.
Medicine: Research may focus on its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Industry: Applications in materials science or catalysis are possible, although further investigation is needed.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is scarce.
- Researchers would need to explore its interactions with biological targets and pathways to understand its effects fully.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness would require a detailed comparison with structurally related compounds.
Similar Compounds: While I don’t have a direct list, exploring related pyrrolopyrazoles or other heterocycles could provide context.
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-5-(3-methoxypropyl)-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O3/c1-27-13-7-12-25-21(15-8-4-3-5-9-15)18-19(23-24-20(18)22(25)26)16-10-6-11-17(14-16)28-2/h3-6,8-11,14,21H,7,12-13H2,1-2H3,(H,23,24) |
InChI Key |
JEKGWTAEIRBEEI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(C2=C(C1=O)NN=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'Z)-6',6',8'-trimethyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one](/img/structure/B11040999.png)
![N-(4-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11041009.png)
![5,5,7,9-tetramethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11041010.png)
![1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11041017.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11041026.png)
![(1Z)-4,4,8-trimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041029.png)
![N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B11041037.png)
![3-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11041039.png)

![(1Z)-8-ethoxy-1-[(4-ethylphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041052.png)
![ethyl 4-{[1,3-dimethyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B11041053.png)

![4-Methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11041077.png)
![N-Cyclohexyl-4-[({3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide](/img/structure/B11041081.png)
